N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
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Overview
Description
N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a complex organic compound with a unique structure that includes a nitro group, a methyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce different nitro derivatives .
Scientific Research Applications
N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The nitro group and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-[1-{4-nitroanilino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
- 2,4-dinitro-N-methylaniline
- 2-amino-4-nitro-N-methylaniline
Uniqueness
N-[1-[(2-Methyl-4-nitrophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N-[1-(2-methyl-4-nitroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13-5-7-15(8-6-13)19(25)20(23-21(26)18-4-3-11-29-18)22-17-10-9-16(24(27)28)12-14(17)2/h3-12,20,22H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAXAGYKPQJIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=C(C=C(C=C2)[N+](=O)[O-])C)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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